Cas no 108126-32-5 (1,3-Octadecanediol,2-amino-, 1-phosphate (6CI))

1,3-Octadecanediol,2-amino-, 1-phosphate (6CI) structure
108126-32-5 structure
Product Name:1,3-Octadecanediol,2-amino-, 1-phosphate (6CI)
Numero CAS:108126-32-5
MF:C18H40NO5P
MW:381.48766708374
CID:127811
PubChem ID:644260
Update Time:2025-04-18

1,3-Octadecanediol,2-amino-, 1-phosphate (6CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Octadecanediol,2-amino-, 1-phosphate (6CI)
    • 2-amino-3-hydroxyoctadecyl dihydrogen phosphate
    • D-erythro-Dihydro-D-sphingosine-1-phosphate
    • CHEMBL78494
    • Sphinganine-1-phosphate
    • [(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate
    • 1,3-Octadecanediol, 2-amino-, 1-(dihydrogen phosphate), (2S,3R)- (9CI)
    • 19794-97-9
    • J-017108
    • DTXSID601313490
    • BML3-D08
    • 1,3-octadecanediol, 2-amino-, 1-(dihydrogen phosphate), (2S,3R)-
    • (2S,3R)-2-amino-3-hydroxyoctadecyl dihydrogen phosphate
    • NS00126912
    • Dihydrosphingosine-1-phosphate, D-erythro
    • CBiol_001741
    • 108126-32-5
    • AKOS030531313
    • (2S,3R)-Sphinganine 1-phosphate
    • sphinganine 1-(dihydrogen phosphate)
    • SCHEMBL195872
    • Dihydrosphingosine phosphate
    • GTPL2921
    • dihydrosphingosine-1-phosphate
    • NCGC00161366-01
    • Q27077062
    • 1,3-Octadecanediol, 2-amino-, 1-(dihydrogen phosphate), [R-(R*,S*)]-
    • LMSP01050002
    • 1,3-Octadecanediol, 2-amino-, 1-(dihydrogen phosphate), D-erythro- (8CI)
    • sphinganine 1-phosphate
    • Bio1_001005
    • Bio1_000516
    • CHEBI:16893
    • CS-0059613
    • Bio1_000027
    • HY-113116
    • D-erythro-Dihydrosphingosine 1-phosphate
    • C01120
    • dihydroS1P
    • Sphinganine-phosphate
    • HB3871
    • C18-Dihydrosphingosine 1-phosphate
    • Dihydrosphingosine 1-phosphate
    • Inchi: 1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1
    • Chiave InChI: YHEDRJPUIRMZMP-ZWKOTPCHSA-N
    • Sorrisi: P(=O)(O)(O)OC[C@@H]([C@@H](CCCCCCCCCCCCCCC)O)N

Proprietà calcolate

  • Massa esatta: 381.2646
  • Massa monoisotopica: 381.26441037g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 18
  • Complessità: 337
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 113Ų

Proprietà sperimentali

  • Densità: 1.08
  • Punto di fusione: 175-177°C
  • Punto di ebollizione: 548.2°C at 760 mmHg
  • Punto di infiammabilità: 285.3°C
  • Indice di rifrazione: 1.49
  • PSA: 113.01
  • LogP: 4.96550
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.